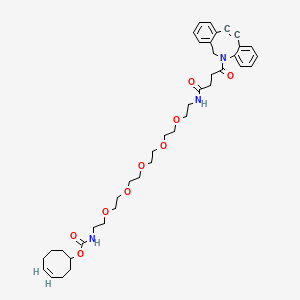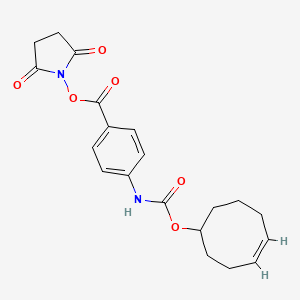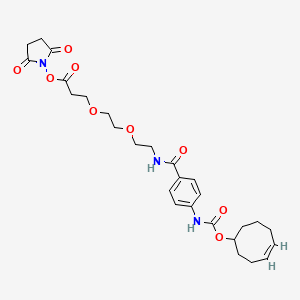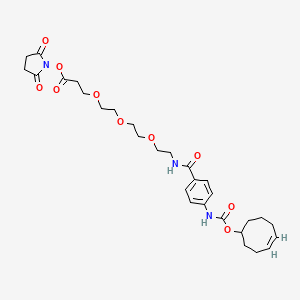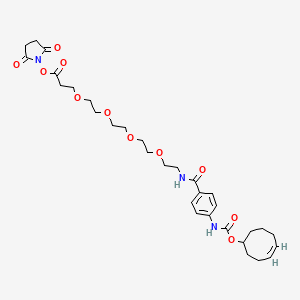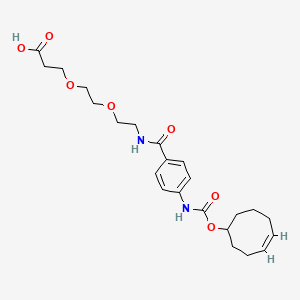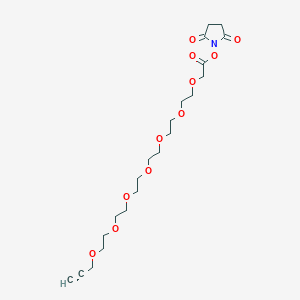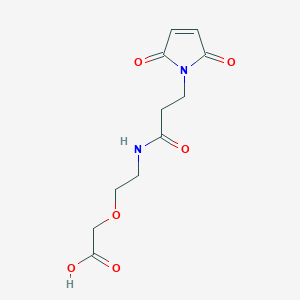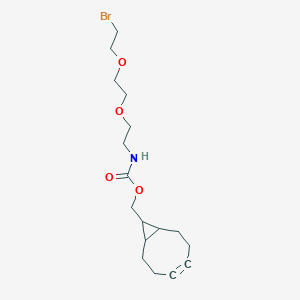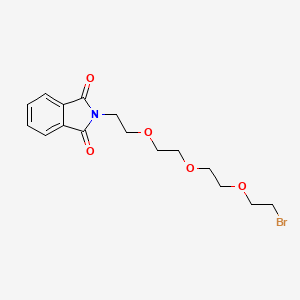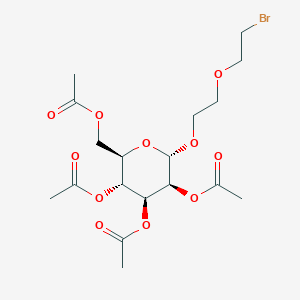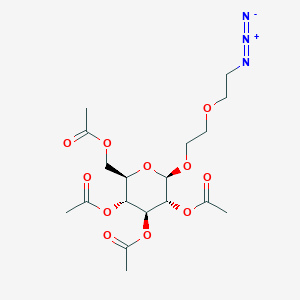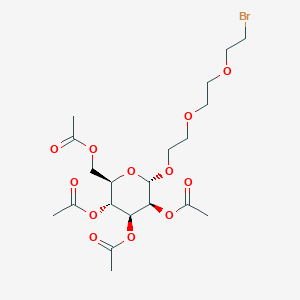
a-D-tetraacetylmannopyranoside-PEG3-bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-D-tetraacetylmannopyranoside-PEG3-bromide is a bromo-modified sugar building block that is widely used in bioconjugation research. This compound has a molecular formula of C20H31BrO12 and a molecular weight of 543.36 g/mol . It is known for its high purity (≥95%) and is commonly used in the synthesis of polyethylene glycol (PEG) conjugates .
Vorbereitungsmethoden
The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation, followed by the attachment of the PEG3 linker using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
a-D-tetraacetylmannopyranoside-PEG3-bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles such as amines or thiols under mild conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the specific functional groups present
Wissenschaftliche Forschungsanwendungen
a-D-tetraacetylmannopyranoside-PEG3-bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycopolymers
Biology: Employed in the study of glycosylation processes and the development of glycan-based probes
Medicine: Utilized in drug delivery systems, particularly in the development of PEGylated drugs that have improved pharmacokinetic properties
Industry: Applied in the production of biocompatible materials and surface coatings that resist protein adsorption and cell adhesion
Wirkmechanismus
The mechanism of action of a-D-tetraacetylmannopyranoside-PEG3-bromide primarily involves its role as a linker in bioconjugation reactions. The bromide group allows for the selective attachment of various biomolecules, while the PEG3 linker provides flexibility and solubility . The acetyl groups protect the hydroxyl functionalities during synthesis and can be removed under specific conditions to reveal the active sites .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to a-D-tetraacetylmannopyranoside-PEG3-bromide include:
a-D-tetraacetylglucopyranoside-PEG3-bromide: Similar structure but with glucose instead of mannose
a-D-tetraacetylgalactopyranoside-PEG3-bromide: Similar structure but with galactose instead of mannose
b-D-tetraacetylmannopyranoside-PEG3-bromide: Similar structure but with the beta anomer of mannose
The uniqueness of this compound lies in its specific configuration and functional groups, which make it particularly suitable for certain bioconjugation applications .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BrO12/c1-12(22)29-11-16-17(30-13(2)23)18(31-14(3)24)19(32-15(4)25)20(33-16)28-10-9-27-8-7-26-6-5-21/h16-20H,5-11H2,1-4H3/t16-,17-,18+,19+,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHODQVQNDYUXGG-SLHNCBLASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCOCCOCCBr)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BrO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115273.png)
